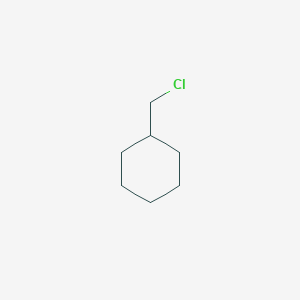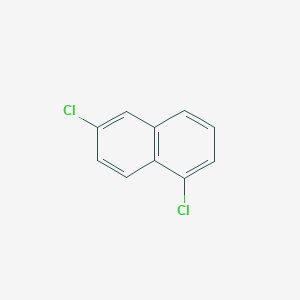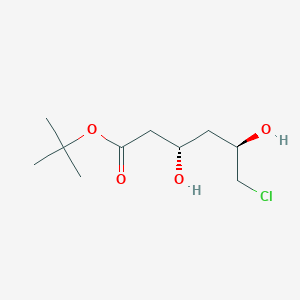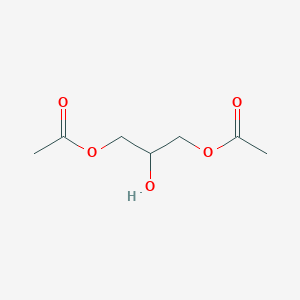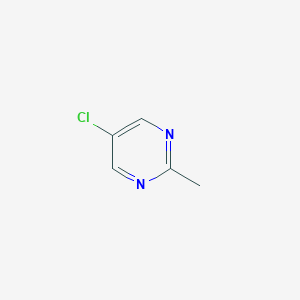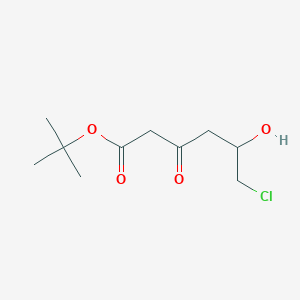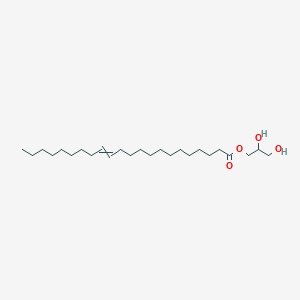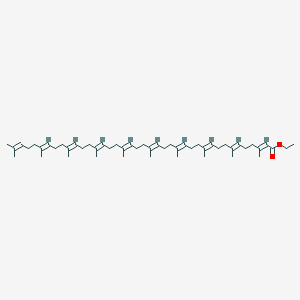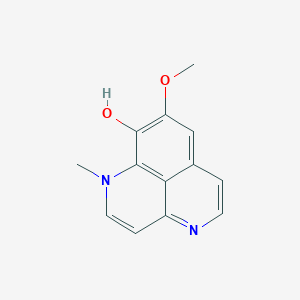
Isoaaptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoaaptamine is a natural alkaloid that has gained significant attention from the scientific community due to its diverse biological activities. It was first isolated from the marine sponge Aaptos aaptos in 1994 and has since been identified in various other marine organisms. Isoaaptamine has shown potential as a therapeutic agent for several diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Isoaaptamine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer. Isoaaptamine has also shown anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Isoaaptamine has shown neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of Isoaaptamine is not fully understood. However, studies have suggested that it exerts its biological activities through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. Isoaaptamine has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Isoaaptamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Isoaaptamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, Isoaaptamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Isoaaptamine has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from marine organisms. Isoaaptamine has also been shown to have low toxicity and can be used at high concentrations without causing significant cell damage. However, the limitations of Isoaaptamine include its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the exact mechanism of action of Isoaaptamine is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
Isoaaptamine has shown great potential as a therapeutic agent for various diseases. Future research should focus on understanding the exact mechanism of action of Isoaaptamine and identifying its molecular targets. Additionally, further studies should be conducted to determine the optimal dosage and administration of Isoaaptamine for therapeutic purposes. Finally, clinical trials should be conducted to determine the safety and efficacy of Isoaaptamine in humans.
Eigenschaften
CAS-Nummer |
117173-75-8 |
|---|---|
Produktname |
Isoaaptamine |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
11-methoxy-2-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-12-ol |
InChI |
InChI=1S/C13H12N2O2/c1-15-6-4-9-11-8(3-5-14-9)7-10(17-2)13(16)12(11)15/h3-7,16H,1-2H3 |
InChI-Schlüssel |
MPBUGSHDXOJPKR-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=NC=CC3=CC(=C(C1=C32)O)OC |
Kanonische SMILES |
CN1C=CC2=NC=CC3=CC(=C(C1=C32)O)OC |
Synonyme |
8-methoxy-1-methyl-1H-benzo(de)(1,6)naphthyridin-9-ol isoaaptamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



